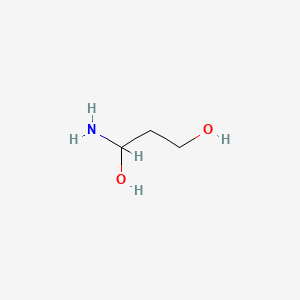
(R)-1-Amino-propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-Amino-propane-1,3-diol, also known as serinol, is an amino alcohol with the molecular formula C₃H₉NO₂. It is a prochiral molecule and a structural analogue to the amino acid serine. This compound is known for its stability, hygroscopic nature, and high solubility in water. It has a molecular weight of 91.11 g/mol, a melting point of 52-56°C, and a boiling point of 115-116°C .
Preparation Methods
(R)-1-Amino-propane-1,3-diol can be synthesized through various methods:
Chemical Synthesis: One common method involves the reaction of dihydroxyacetone with ammonia or dihydroxyacetone oxime.
Biotechnological Conversion: Glycerol can be converted to this compound using recombinant Escherichia coli strains.
Industrial Production: Industrial methods often involve the hydration of acrolein followed by hydrogenation of the resulting 3-hydroxypropionaldehyde.
Chemical Reactions Analysis
(R)-1-Amino-propane-1,3-diol undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using strong bases like NaHCO₃ or CsCO₃.
Amination and Dehydration: These reactions can be catalyzed by hydrogen transfer.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed include various amino alcohols and derivatives .
Scientific Research Applications
(R)-1-Amino-propane-1,3-diol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (R)-1-Amino-propane-1,3-diol involves its interaction with molecular targets and pathways:
Enzymatic Reactions: It acts as a substrate for enzymes like dihydroxyacetone phosphate aminotransferase, facilitating the transamination process.
Catalytic Mechanisms: In industrial applications, it undergoes catalytic reactions involving glycerol dehydratases, which are crucial for its conversion to 1,3-propanediol.
Comparison with Similar Compounds
(R)-1-Amino-propane-1,3-diol can be compared with other similar compounds:
2-Amino-1,3-propanediol:
1,2-Propanediol: This compound is used in the production of polymers and as a solvent, but lacks the amino group present in this compound.
3-Amino-1,2-propanediol: Known for its use as a chiral selector ligand, it has different reactivity due to its distinct structural arrangement.
This compound stands out due to its unique combination of amino and hydroxyl groups, making it versatile for various chemical and biological applications.
Properties
Molecular Formula |
C3H9NO2 |
|---|---|
Molecular Weight |
91.11 g/mol |
IUPAC Name |
1-aminopropane-1,3-diol |
InChI |
InChI=1S/C3H9NO2/c4-3(6)1-2-5/h3,5-6H,1-2,4H2 |
InChI Key |
DOGCTUGYGZGSFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


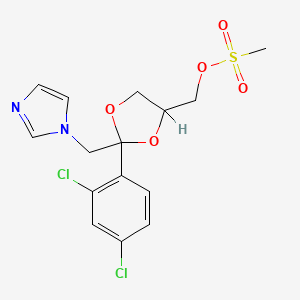
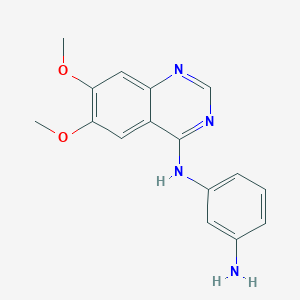
![2-(2,3-Difluoro-phenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone](/img/structure/B8521039.png)
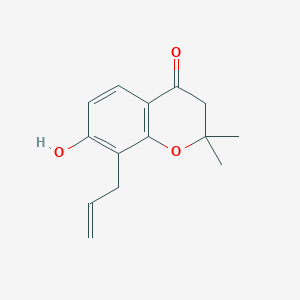
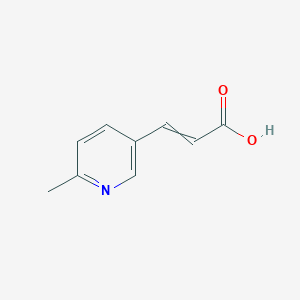
![1-Ethyl-9-methoxy-2,6,7,12-tetrahydroindolo[2,3-A]chinolizine4(3H)-ON](/img/structure/B8521061.png)
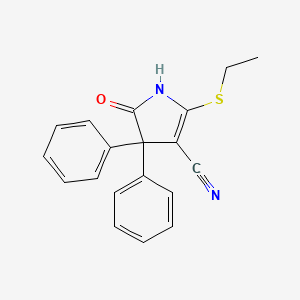
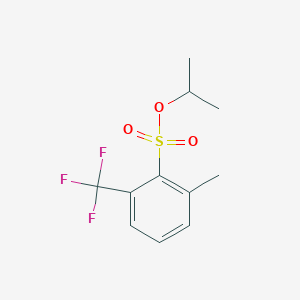
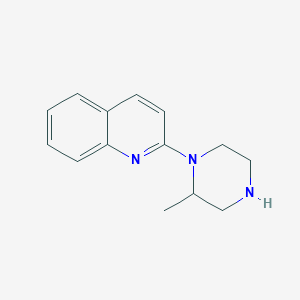
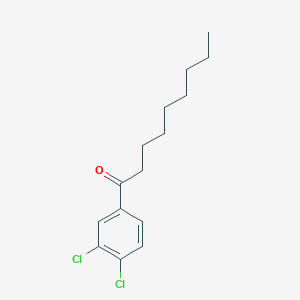
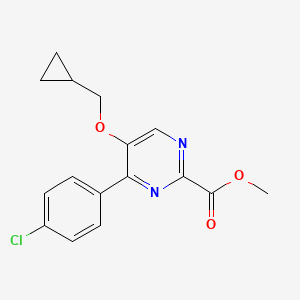
![allyl N-[(mesitylsulfonyl)-oxy]carbamate](/img/structure/B8521096.png)
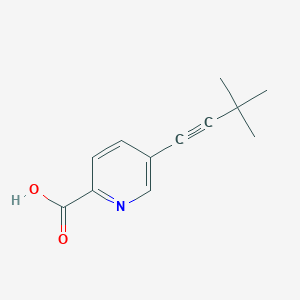
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-](/img/structure/B8521117.png)
